molecular formula C18H19FN2O4S B2811406 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 952963-78-9

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Katalognummer: B2811406
CAS-Nummer: 952963-78-9
Molekulargewicht: 378.42
InChI-Schlüssel: PROHLAJSBKJPRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a chemical compound for research use only, not intended for diagnostic or therapeutic applications. This benzenesulfonamide derivative features a 2-oxopiperidine group, a motif found in compounds with pharmacological activity. For instance, piperidine and lactam substructures are key components in several approved drugs and investigational compounds, such as the Factor Xa inhibitor apixaban and certain anti-inflammatory agents . The integration of a sulfonamide group is a common strategy in medicinal chemistry to enhance binding affinity and selectivity toward enzyme targets . Researchers may investigate this compound as a potential lead molecule or chemical probe for studying serine proteases or other enzyme classes involved in coagulation, inflammatory processes, or oncology. Its structure suggests potential for use in structure-activity relationship (SAR) studies, hit-to-lead optimization campaigns, and in vitro pharmacological assay development. This product is strictly for research purposes in a laboratory setting.

Eigenschaften

IUPAC Name

5-fluoro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-25-16-10-5-13(19)12-17(16)26(23,24)20-14-6-8-15(9-7-14)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROHLAJSBKJPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with the target molecule, enabling a comparative analysis of their properties and activities:

5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide

  • Structure : Differs by replacing the 2-oxopiperidinyl group with a 6-(methylsulfonyl)-3-pyridazinyl substituent.
  • Molecular Formula : C₁₈H₁₆FN₃O₅S₂ (vs. C₁₈H₁₈FN₂O₄S for the target compound).

Apixaban (BMS-562247)

  • Structure : Contains a 4-(2-oxopiperidin-1-yl)phenyl group linked to a pyrazolo-pyridine core instead of a benzenesulfonamide.
  • Activity : A potent Factor Xa inhibitor used as an anticoagulant. The 2-oxopiperidinyl group contributes to binding affinity and selectivity .
  • Key Difference : The heterocyclic core (pyrazolo-pyridine vs. benzenesulfonamide) shifts the pharmacological profile toward anticoagulation rather than antimicrobial action.

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide

  • Structure: Features a bromopyrimidine-thioether substituent and a piperidinyl group (non-oxidized) instead of 2-oxopiperidinyl.
  • Activity : Piperidinyl-pyrimidine analogs exhibit antibacterial properties, as seen in related N-(thiazol-2-yl)benzenesulfonamides (e.g., MIC values of 4–16 µg/mL against S. aureus) .
  • Impact of Substituent : The absence of the oxo group in piperidine may reduce hydrogen-bonding capacity compared to the target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Structure: Integrates a chromenone-pyrazolopyrimidine system with a 4-(2-oxopiperidinyl)phenyl-like group.
  • Activity: Chromenone derivatives are associated with kinase inhibition or anti-inflammatory effects. The 2-oxopiperidinyl analog here highlights the versatility of this substituent in diverse pharmacophores .

Data Table: Structural and Functional Comparison

Compound Name Key Substituent(s) Molecular Formula Biological Activity Reference ID
Target Compound 4-(2-oxopiperidin-1-yl)phenyl C₁₈H₁₈FN₂O₄S Hypothesized anticoagulant
5-Fluoro-2-methoxy-N-{4-[6-(methylsulfonyl)-3-pyridazinyl]phenyl}benzenesulfonamide 6-(methylsulfonyl)-3-pyridazinyl C₁₈H₁₆FN₃O₅S₂ Kinase inhibition (predicted)
Apixaban (BMS-562247) Pyrazolo-pyridine + 2-oxopiperidinyl C₂₅H₂₅N₅O₄ Factor Xa inhibition
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Bromopyrimidine-thioether + piperidinyl C₂₂H₂₃BrN₄O₃S₂ Antibacterial
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromenone + 2-oxopiperidinyl-like C₃₃H₂₅F₂N₅O₄S Kinase inhibition (predicted)

Key Findings and Insights

Role of the 2-Oxopiperidinyl Group : This moiety enhances target engagement in anticoagulants (e.g., Apixaban) through hydrogen bonding and conformational stability . Its absence in piperidinyl analogs reduces antibacterial efficacy, as seen in .

Impact of Heterocyclic Cores : Pyrazolo-pyridine (Apixaban) and pyridazinyl () systems shift activity toward distinct therapeutic areas, underscoring the importance of core structure in drug design.

Antibacterial vs. Anticoagulant Profiles : Sulfonamides with piperidinyl/thiazole groups () prioritize microbial targeting, while those with 2-oxopiperidinyl and larger heterocycles () favor protease or kinase inhibition.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxy-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, and how can reaction yields be improved?

The synthesis typically involves nucleophilic substitution of a sulfonyl chloride intermediate with a substituted aniline derivative. Key steps include:

  • Sulfonamide bond formation : Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or pyridine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
  • Yield optimization : Adjust stoichiometry (1.1:1 molar ratio of sulfonyl chloride to aniline), control temperature (0–5°C during addition), and use inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy group at C2, fluorine at C5) and piperidinone ring conformation .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~434.45 g/mol) and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify sulfonamide S=O stretches (~1350 cm1^{-1}) and piperidinone C=O (~1680 cm1^{-1}) .

Q. What are the primary biological targets hypothesized for this sulfonamide derivative?

  • Enzyme inhibition : The sulfonamide group may target bacterial dihydropteroate synthase (folate pathway) or human coagulation Factor Xa (FXa), as seen in structurally related compounds .
  • Receptor modulation : The 2-oxopiperidinyl group could interact with neurotransmitter receptors (e.g., sigma-1) based on docking studies of analogous sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro bioactivity and in vivo pharmacokinetic profiles?

  • Experimental design :
    • Perform dose-response assays across multiple cell lines to validate target engagement.
    • Use LC-MS/MS to measure plasma/tissue concentrations in animal models and correlate with efficacy .
    • Assess metabolite stability via microsomal incubation (e.g., liver S9 fractions) to identify rapid degradation pathways .
  • Case study : A related FXa inhibitor showed high in vitro potency (IC50_{50} = 12 nM) but low oral bioavailability due to poor solubility; formulation with cyclodextrin improved AUC by 3-fold .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Core modifications :
    • Vary the substituents on the benzenesulfonamide ring (e.g., replace fluorine with chloro or methyl groups).
    • Modify the piperidinone ring (e.g., replace oxygen with sulfur or introduce alkyl groups) .
  • Assays :
    • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like FXa .
    • Computational docking (AutoDock Vina) to prioritize derivatives with optimal steric and electronic complementarity .

Q. How can in silico modeling predict off-target interactions or toxicity risks?

  • Protocol :
    • Generate a 3D structure using ChemDraw3D and optimize geometry with Gaussian08.
    • Perform homology modeling (e.g., SWISS-MODEL) for targets like cytochrome P450 enzymes.
    • Screen against toxicity databases (e.g., Tox21) to flag risks like hERG channel inhibition .
  • Validation : Compare predictions with experimental Ames test (mutagenicity) and hepatocyte viability data .

Q. What experimental approaches are used to assess compound stability under physiological conditions?

  • Stress testing :
    • Incubate in buffers simulating gastric (pH 2) and intestinal (pH 7.4) environments at 37°C for 24 hours. Monitor degradation via HPLC .
    • Expose to UV light (ICH Q1B guidelines) to evaluate photostability.
  • Stabilization : Co-crystallization with excipients (e.g., mannitol) or encapsulation in liposomes .

Q. How can researchers investigate protein-ligand binding dynamics for this compound?

  • Biophysical methods :
    • X-ray crystallography : Co-crystallize with the target protein (e.g., FXa) to resolve binding modes.
    • Molecular dynamics simulations (MD) : Use GROMACS to simulate interactions over 100 ns trajectories .
  • Data interpretation : Identify key hydrogen bonds (e.g., sulfonamide NH to Glu97 of FXa) and hydrophobic contacts with piperidinone .

Q. What methodologies are recommended for studying metabolic pathways?

  • Radiolabeled tracing : Synthesize a 14^{14}C-labeled version and track metabolites in rat plasma/bile using scintillation counting .
  • Enzyme inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® kits) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.